![molecular formula C12H19N3O3S B8788778 Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- CAS No. 1784-16-3](/img/structure/B8788778.png)
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]-
Übersicht
Beschreibung
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is an organic compound with the molecular formula C12H19N3O3S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a morpholine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- typically involves the reaction of 4-nitrobenzenesulfonamide with 2-(4-morpholinyl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1784-16-3 |
|---|---|
Molekularformel |
C12H19N3O3S |
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10,13H2 |
InChI-Schlüssel |
VZARKMIVYCQLLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
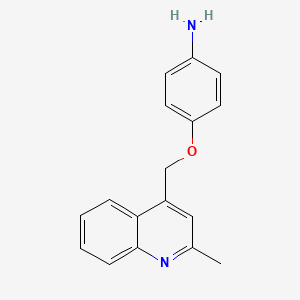
![7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B8788702.png)
![8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8788708.png)

![Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B8788732.png)
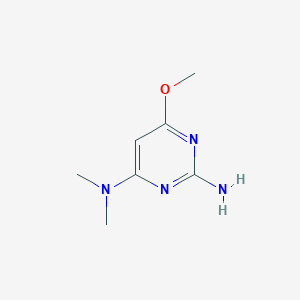
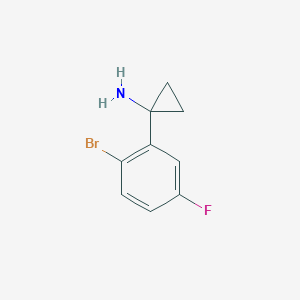
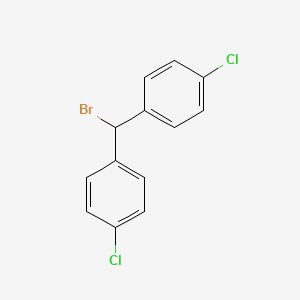


![2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B8788801.png)
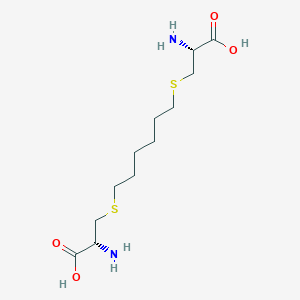
acetate](/img/structure/B8788817.png)
![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)
